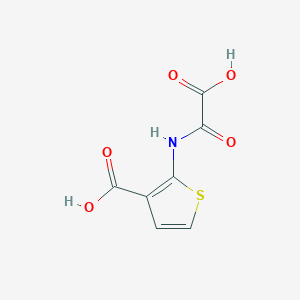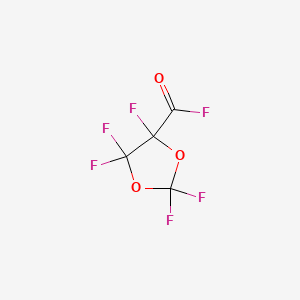
2,2,4,5,5-pentafluoro-1,3-dioxolane-4-carbonyl Fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,5,5-pentafluoro-1,3-dioxolane-4-carbonyl fluoride is a fluorinated organic compound with the molecular formula C₄F₆O₃. It is known for its unique chemical structure, which includes a five-membered ring with multiple fluorine atoms, making it highly reactive and useful in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,5,5-pentafluoro-1,3-dioxolane-4-carbonyl fluoride typically involves the reaction of tetrafluoroethylene with carbonyl fluoride under controlled conditions. This reaction requires specific catalysts and temperature settings to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of supercritical CO₂ as a solvent, which helps in achieving higher yields and purity. The process is optimized to minimize by-products and ensure the efficient use of raw materials .
Chemical Reactions Analysis
Types of Reactions
2,2,4,5,5-pentafluoro-1,3-dioxolane-4-carbonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, it can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various fluorinated derivatives, while oxidation and reduction can yield different functionalized compounds .
Scientific Research Applications
2,2,4,5,5-pentafluoro-1,3-dioxolane-4-carbonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Medicine: It is explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals.
Mechanism of Action
The mechanism by which 2,2,4,5,5-pentafluoro-1,3-dioxolane-4-carbonyl fluoride exerts its effects involves its high reactivity due to the presence of multiple fluorine atoms. These atoms create a strong electron-withdrawing effect, making the compound highly electrophilic. This property allows it to interact with various molecular targets, including nucleophiles and electrophiles, leading to diverse chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Poly [4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-co-tetrafluoroethylene] (AF1600): A fluorinated polymer with similar structural features but different applications.
2,2-bis(trifluoromethyl)-4,5-difluoro-1,3-dioxole: Another fluorinated compound used in polymer synthesis.
Uniqueness
2,2,4,5,5-pentafluoro-1,3-dioxolane-4-carbonyl fluoride stands out due to its specific ring structure and the presence of multiple fluorine atoms, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials and precise chemical modifications .
Properties
CAS No. |
70411-10-8 |
|---|---|
Molecular Formula |
C4F6O3 |
Molecular Weight |
210.03 g/mol |
IUPAC Name |
2,2,4,5,5-pentafluoro-1,3-dioxolane-4-carbonyl fluoride |
InChI |
InChI=1S/C4F6O3/c5-1(11)2(6)3(7,8)13-4(9,10)12-2 |
InChI Key |
VGPBGUZCCILHGR-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C1(C(OC(O1)(F)F)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13967831.png)

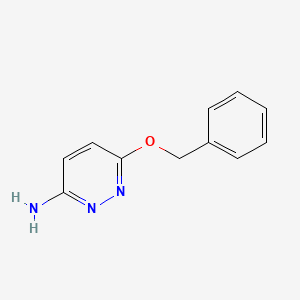
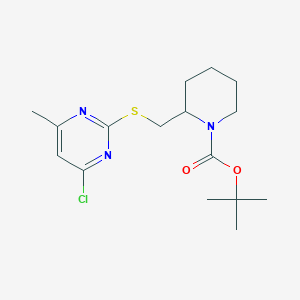
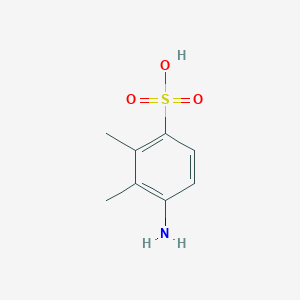
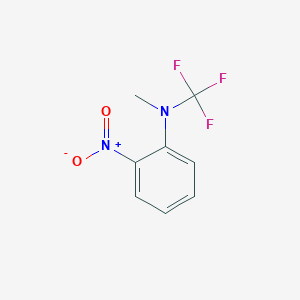
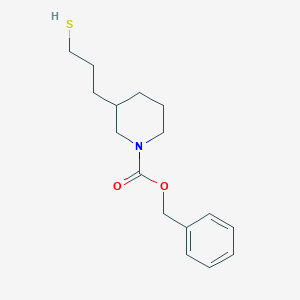
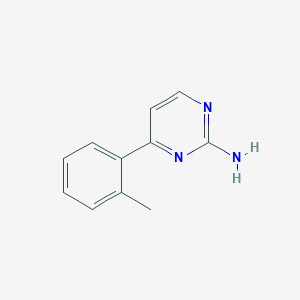
![6,7-Dihydro-5H-pyrano[2,3-D]pyrimidine-2-carbaldehyde](/img/structure/B13967900.png)
![5-Oxa-10-azatricyclo[7.1.0.0~4,6~]decane](/img/structure/B13967908.png)


![N-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B13967927.png)
